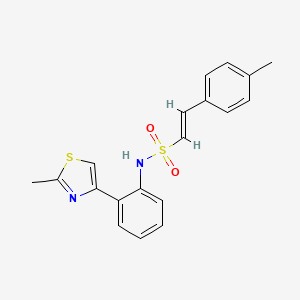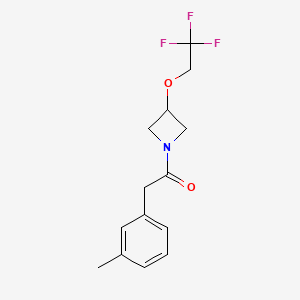
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a ketone derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been reported to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone reduces tumor growth and inflammation in animal models. 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been reported to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone also has some limitations, including its low solubility in water and its limited availability.
Orientations Futures
There are several future directions for the study of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone. One direction is the development of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the synthesis of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone derivatives with improved properties, such as increased solubility and bioavailability. Additionally, the study of the mechanism of action of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone and its effects on various signaling pathways could provide insights into the development of new therapeutic approaches.
Méthodes De Synthèse
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can be synthesized using different methods, including the reaction of 2-methylbenzophenone with trifluoroethanol and sodium hydride, and the reaction of 2-methylbenzophenone with trifluoroethylamine and sodium hydride. The synthesis of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone using these methods has been reported in various scientific studies.
Applications De Recherche Scientifique
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been reported to have antitumor, anti-inflammatory, and antiviral activities. In materials science, 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been used as a building block for the synthesis of various functional materials. In organic synthesis, 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-10-3-2-4-11(5-10)6-13(19)18-7-12(8-18)20-9-14(15,16)17/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLIVIAJWSVZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)
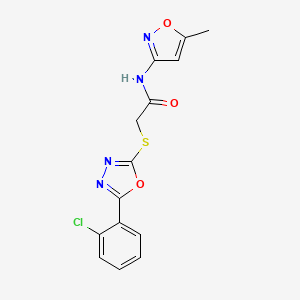
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)
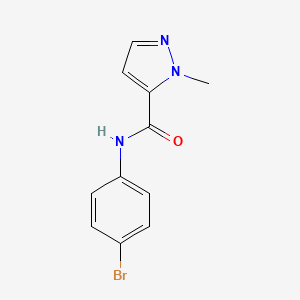
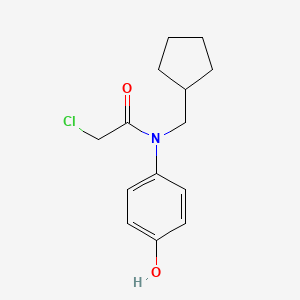
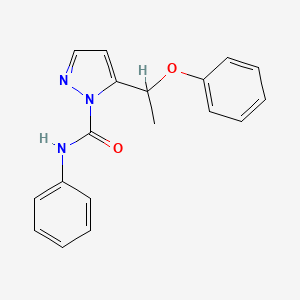
![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)
![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)
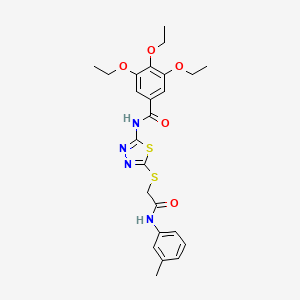
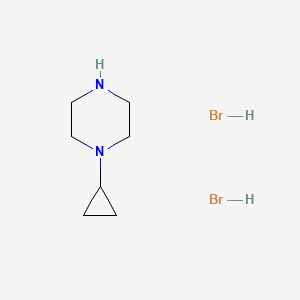
![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)
![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)
